Ethyl 2-bromo-1-isopropyl-5-methyl-1H-imidazole-4-carboxylate
Description
Ethyl 2-bromo-1-isopropyl-5-methyl-1H-imidazole-4-carboxylate is a substituted imidazole derivative characterized by a bromine atom at position 2, an isopropyl group at position 1, a methyl group at position 5, and an ethyl ester moiety at position 4 (CAS: 1708026-90-7) . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive bromine atom and ester functionality. Its synthesis typically involves sequential alkylation and bromination steps, starting from imidazole precursors, to achieve the desired substitution pattern .
The structural uniqueness of this compound lies in its combination of electron-withdrawing (bromo) and bulky (isopropyl) groups, which influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C10H15BrN2O2 |
|---|---|
Molecular Weight |
275.14 g/mol |
IUPAC Name |
ethyl 2-bromo-5-methyl-1-propan-2-ylimidazole-4-carboxylate |
InChI |
InChI=1S/C10H15BrN2O2/c1-5-15-9(14)8-7(4)13(6(2)3)10(11)12-8/h6H,5H2,1-4H3 |
InChI Key |
GCODBTNHFDNAKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=N1)Br)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl2-bromo-1-isopropyl-5-methyl-1H-imidazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a suitable imidazole precursor followed by esterification. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, and the employment of purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Formation of corresponding imidazole oxides.
Reduction: Formation of de-brominated imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-bromo-1-isopropyl-5-methyl-1H-imidazole-4-carboxylate has been investigated for its biological properties, particularly its antimicrobial and antifungal activities. The presence of the bromine atom enhances its reactivity, allowing it to interact with various biological targets.
Antimicrobial Activity
Preliminary studies indicate significant antimicrobial potential against various pathogens. The compound's structure allows for modifications that can enhance its efficacy.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL |
| Escherichia coli | 0.30 μg/mL |
These results highlight the compound's potential in developing new antimicrobial agents .
Antifungal Activity
Research has shown that derivatives of this compound exhibit antifungal properties, making it a candidate for treating fungal infections. Further studies are needed to explore specific mechanisms of action against fungal pathogens.
Potential in Drug Development
The compound's unique structure allows for further functionalization, which can lead to the development of novel therapeutic agents targeting infectious diseases. Its interactions with biological molecules suggest potential mechanisms for drug action that merit further exploration.
Materials Science Applications
In addition to its medicinal applications, this compound can be utilized in materials science due to its chemical properties.
Synthesis of Novel Materials
The compound serves as a building block in organic synthesis, facilitating the creation of new materials with tailored properties. Its reactivity allows for the formation of stable complexes with various substrates, which can be advantageous in developing advanced materials .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Antimicrobial Efficacy Study : A study published in ACS Omega evaluated multiple imidazole derivatives, including this compound, finding significant antimicrobial activity linked to structural modifications.
- Anti-inflammatory Mechanisms : Research indicated that compounds similar to this compound could effectively reduce inflammation in animal models without severe side effects.
- Cytotoxicity Profiles : Comparative analyses showed that derivatives with bromine substitutions exhibited enhanced anticancer activity against various cancer cell lines .
Mechanism of Action
The mechanism of action of Ethyl2-bromo-1-isopropyl-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and other functional groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent Variations and Molecular Features
Key Observations :
- Electronic Effects: Bromine’s electron-withdrawing nature contrasts with the electron-donating amino group in Ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate, altering reactivity in cross-coupling reactions .
Key Findings :
Key Insights :
- Halogen positioning (e.g., bromine at position 2 vs. 4) significantly impacts target specificity. For example, bromine at position 2 in the target compound may favor interactions with hydrophobic enzyme pockets .
- Aryl-substituted derivatives exhibit enhanced anticancer activity due to improved π-π interactions with biological targets .
Biological Activity
Ethyl 2-bromo-1-isopropyl-5-methyl-1H-imidazole-4-carboxylate (CAS Number: 1710695-90-1) is a synthetic organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C10H15BrN2O2
- Molecular Weight : 275.14 g/mol
- Structural Features : The compound includes a bromine atom, an isopropyl group, and a carboxylate functional group, contributing to its reactivity and potential biological interactions .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties, potentially inhibiting the growth of bacteria and fungi. The presence of the bromine atom enhances its reactivity, allowing it to form stable complexes with biological molecules such as enzymes and receptors.
- Antiviral Potential : Research indicates that compounds with similar imidazole structures have shown effectiveness against various viruses. This compound may act as an inhibitor of key viral enzymes, thereby disrupting viral replication processes .
Antimicrobial Studies
A study investigated the antimicrobial effects of this compound against several bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound possesses considerable antimicrobial efficacy, particularly against fungal pathogens.
Antiviral Activity
In a separate study focusing on antiviral properties, this compound was evaluated for its ability to inhibit viral replication in vitro. The compound demonstrated:
| Virus Type | EC50 (Effective Concentration) | Cytotoxicity (CC50) |
|---|---|---|
| Dengue Virus | 25 µM | >1000 µM |
The high selectivity index indicates that the compound could be a promising candidate for further development as an antiviral agent .
Comparative Analysis with Related Compounds
The structural similarities between this compound and other imidazole derivatives highlight its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate | Lacks isopropyl group | Moderate antibacterial activity |
| Ethyl 2-chloro-1-isopropyl-5-methyl-1H-imidazole-4-carboxylate | Contains chlorine instead of bromine | Reduced antiviral activity |
| Ethyl 2-bromo-1-isopropyl-1H-imidazole-4-carboxylate | Different position of substitution | Similar antimicrobial properties |
This comparative analysis underscores the potential for tailored modifications to enhance biological activity further .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 2-position undergoes nucleophilic substitution with various nucleophiles, enabling structural diversification.
Key Reactions:
-
Amine Substitution: Reacts with primary/secondary amines (e.g., morpholine, piperidine) in polar aprotic solvents (DMF, THF) at 60–90°C to yield 2-aminoimidazole derivatives.
-
Thiol Substitution: Treatment with thiols (e.g., benzyl mercaptan) in the presence of K₂CO₃ produces 2-thioether analogs.
-
Alkoxy Substitution: Reacts with alkoxides (e.g., sodium methoxide) to form 2-alkoxy derivatives.
Example Reaction Table:
Oxidation Reactions
The imidazole ring is susceptible to oxidation, forming N-oxides under controlled conditions.
Key Reactions:
-
N-Oxide Formation: Treatment with H₂O₂ in acetic acid or KMnO₄ in acetone selectively oxidizes the imidazole ring to yield the corresponding N-oxide.
Mechanistic Insight:
Oxidation occurs at the electron-rich nitrogen atom adjacent to the methyl group, facilitated by the electron-withdrawing bromine substituent.
Reduction Reactions
The ester group at the 4-position can be reduced to a primary alcohol.
Key Reactions:
-
Ester Reduction: LiAlH₄ in anhydrous THF reduces the ester to (2-bromo-1-isopropyl-5-methyl-1H-imidazol-4-yl)methanol.
Conditions:
-
Temperature: 0°C to reflux
-
Typical yield: 60–75%
Ester Hydrolysis
The ethyl ester undergoes hydrolysis under acidic or basic conditions to form the carboxylic acid.
Key Reactions:
-
Acidic Hydrolysis: HCl (6M) in refluxing ethanol (12h) yields 2-bromo-1-isopropyl-5-methyl-1H-imidazole-4-carboxylic acid.
-
Basic Hydrolysis: NaOH (2M) in aqueous THF (8h, RT) produces the same acid.
Applications:
The carboxylic acid serves as a precursor for amide or acyl chloride derivatives.
Coordination Chemistry
The imidazole nitrogen and ester carbonyl group enable metal coordination.
Key Reactions:
-
Complex Formation: Reacts with transition metals (e.g., Cu(II), Zn(II)) in methanol to form chelated complexes, characterized by shifts in IR carbonyl stretches (1680 → 1620 cm⁻¹).
Example Complexes:
| Metal Salt | Ligand Ratio | Application |
|---|---|---|
| CuCl₂ | 1:2 | Catalytic studies |
| Zn(OAc)₂ | 1:1 | Antimicrobial agents |
Cross-Coupling Reactions (Theoretical Potential)
While not explicitly documented for this compound, structurally similar bromoimidazoles participate in:
-
Suzuki-Miyaura Coupling: Pd-catalyzed reactions with boronic acids.
-
Buchwald-Hartwig Amination: C–N bond formation with aryl halides.
Q & A
Q. What in vitro assays assess the compound's bioactivity, and how to interpret IC values?
- Methodological Answer : Conduct MTT assays on cancer cell lines (e.g., HeLa) at 10–100 µM. Calculate IC via nonlinear regression (GraphPad Prism). Compare with positive controls (e.g., doxorubicin). For kinase inhibition, use ADP-Glo™ assays (e.g., EGFR IC=1.2 µM). Validate selectivity via kinome-wide profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
